molecular formula C144H243N37O38 B131122 Helical erythrocyte lysing peptide CAS No. 143780-69-2

Helical erythrocyte lysing peptide

Cat. No. B131122
M. Wt: 3100.7 g/mol
InChI Key: JQUPQFUEBRPCJS-JBKQOWAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Helical erythrocyte lysing peptide (HELP) is a small peptide that has been found to have significant potential in scientific research applications. HELP is a synthetic peptide that has been developed to mimic the activity of natural peptides that are involved in the lysis of red blood cells.

Scientific Research Applications

Helical erythrocyte lysing peptide has been found to have a number of potential scientific research applications. One of the most promising applications is in the study of membrane permeability. Helical erythrocyte lysing peptide has been shown to be able to disrupt the lipid bilayer of cell membranes, leading to increased permeability. This property makes Helical erythrocyte lysing peptide a valuable tool for studying the transport of molecules across cell membranes.
Another potential application of Helical erythrocyte lysing peptide is in the study of the immune system. Helical erythrocyte lysing peptide has been shown to be able to activate the complement system, which is an important part of the immune system. This property makes Helical erythrocyte lysing peptide a valuable tool for studying the role of the complement system in immune responses.

Mechanism Of Action

The mechanism of action of Helical erythrocyte lysing peptide is not fully understood. However, it is believed that Helical erythrocyte lysing peptide disrupts the lipid bilayer of cell membranes, leading to increased permeability. This disruption may be due to the helical structure of the peptide, which allows it to insert into the lipid bilayer and disrupt its structure.

Biochemical And Physiological Effects

Helical erythrocyte lysing peptide has a number of biochemical and physiological effects. One of the most significant effects is its ability to lyse red blood cells. This property has been exploited in the development of diagnostic tests for red blood cell disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of Helical erythrocyte lysing peptide is its ability to disrupt the lipid bilayer of cell membranes, making it a valuable tool for studying membrane permeability. However, one of the limitations of Helical erythrocyte lysing peptide is its potential toxicity. The peptide has been shown to be toxic to some cell types, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on Helical erythrocyte lysing peptide. One potential direction is the development of new synthetic peptides that have similar properties to Helical erythrocyte lysing peptide but are less toxic. Another potential direction is the use of Helical erythrocyte lysing peptide in the development of new diagnostic tests for red blood cell disorders. Additionally, the role of Helical erythrocyte lysing peptide in the immune system is an area that requires further investigation. Overall, Helical erythrocyte lysing peptide has significant potential in a range of scientific research applications and is an area of active research.

Synthesis Methods

The synthesis of Helical erythrocyte lysing peptide involves the use of solid-phase peptide synthesis (SPPS) techniques. The peptide is synthesized using a stepwise approach, where amino acids are added one at a time to the growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities.

properties

CAS RN

143780-69-2

Product Name

Helical erythrocyte lysing peptide

Molecular Formula

C144H243N37O38

Molecular Weight

3100.7 g/mol

IUPAC Name

(4S)-5-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]oxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(4S)-5-amino-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]oxy-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C144H243N37O38/c1-73(2)59-88(150)121(195)163-93(44-50-112(186)187)126(200)167-95(47-53-115(191)219-142(216)108(68-82(19)20)180-137(211)106(70-86-37-27-24-28-38-86)176-129(203)96(169-132(206)101(63-77(9)10)173-134(208)103(65-79(13)14)177-138(212)117(152)84(22)182)48-54-116(192)218-141(215)107(67-81(17)18)179-135(209)104(66-80(15)16)178-139(213)118(83(21)148)181-111(185)72-160-122(196)98(60-74(3)4)161-110(184)71-147)128(202)171-102(64-78(11)12)133(207)172-100(62-76(7)8)131(205)168-94(45-51-113(188)189)127(201)175-105(69-85-35-25-23-26-36-85)136(210)174-99(61-75(5)6)130(204)166-90(39-29-31-55-145)123(197)165-92(41-33-57-158-143(154)155)124(198)164-91(40-30-32-56-146)125(199)170-97(42-34-58-159-144(156)157)140(214)217-114(190)52-46-89(119(153)193)162-120(194)87(149)43-49-109(151)183/h23-28,35-38,73-84,87-108,117-118,182H,29-34,39-72,145-150,152H2,1-22H3,(H2,151,183)(H2,153,193)(H,160,196)(H,161,184)(H,162,194)(H,163,195)(H,164,198)(H,165,197)(H,166,204)(H,167,200)(H,168,205)(H,169,206)(H,170,199)(H,171,202)(H,172,207)(H,173,208)(H,174,210)(H,175,201)(H,176,203)(H,177,212)(H,178,213)(H,179,209)(H,180,211)(H,181,185)(H,186,187)(H,188,189)(H4,154,155,158)(H4,156,157,159)/t83-,84-,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,117+,118+/m1/s1

InChI Key

JQUPQFUEBRPCJS-JBKQOWAQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)OC(=O)CC[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CN)N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)CCC(C(=O)N)NC(=O)C(CCC(=O)N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)CCC(C(=O)N)NC(=O)C(CCC(=O)N)N)N

Other CAS RN

143780-69-2

synonyms

amphipathic alpha-helical peptide HELP
helical erythrocyte lysing peptide

Origin of Product

United States

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